

# Toxicological Profile of Desoxycarbadox: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Desoxycarbadox |           |
| Cat. No.:            | B144582        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Desoxycarbadox**, a principal metabolite of the veterinary drug carbadox, is a significant subject of toxicological concern due to its genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the toxicological profile of **Desoxycarbadox**, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its proposed mechanism of action. The information presented is intended to support further research and risk assessment of this compound.

#### Introduction

Carbadox is a quinoxaline-1,4-dioxide derivative that has been used in the swine industry as an antibacterial agent and growth promotant.[1] However, its use has been highly scrutinized and restricted in many regions due to the carcinogenic nature of the parent compound and its metabolites.[2] **Desoxycarbadox** is a significant metabolite found in the edible tissues of treated animals and is considered a potent carcinogen.[1][3] Understanding the toxicological profile of **Desoxycarbadox** is therefore crucial for ensuring food safety and for the development of regulatory standards. This guide synthesizes the available scientific literature on the toxicity of **Desoxycarbadox**.

### **Quantitative Toxicological Data**



The following tables summarize the key quantitative findings from toxicological studies on **Desoxycarbadox**.

Table 1: Carcinogenicity of Desoxycarbadox in Rats

| Treatment<br>Group (Dose<br>in mg/kg<br>b.w./day) | Hepatic<br>Tumors (Males<br>and Females<br>Combined) | Subcutaneous Fibromas (Males and Females Combined) | Hemangiomas<br>(Males and<br>Females<br>Combined) | Mammary<br>Tumors<br>(Females Only) |
|---------------------------------------------------|------------------------------------------------------|----------------------------------------------------|---------------------------------------------------|-------------------------------------|
| Control                                           | 0%                                                   | 0%                                                 | 0%                                                | 12%                                 |
| 5                                                 | 75%                                                  | 2%                                                 | 0%                                                | 24%                                 |
| 10                                                | 95%                                                  | 10%                                                | 5%                                                | 28%                                 |
| 25                                                | 100%                                                 | 18%                                                | 47%                                               | 27%                                 |

Data from a long-term feeding study in Charles River C-D rats[3].

**Table 2: Genotoxicity of Desoxycarbadox** 

| Test System                        | Test Object                                       | Concentration/Dos<br>e | Results  |
|------------------------------------|---------------------------------------------------|------------------------|----------|
| Ames Test                          | Salmonella<br>typhimurium TA1535                  | 2.5 mg/plate           | Negative |
| Chromosomal Aberrations (in vitro) | Human lymphocytes                                 | 50, 100 μg/ml          | Negative |
| Cell Transformation                | Mouse cells                                       | Not Specified          | Positive |
| Chromosomal Aberration (in vivo)   | Rat bone marrow                                   | Not Specified          | Positive |
| Reverse Mutation                   | Salmonella<br>typhimurium (with S9<br>activation) | Not Specified          | Positive |



Note: While some in vitro tests were negative, the overall evidence, particularly from in vivo and cell transformation assays, indicates that **Desoxycarbadox** has genotoxic potential.

**Table 3: Acute and Chronic Toxicity Endpoints** 

| Endpoint                                         | Value                                         | Species | Remarks                                                                                                                                           |
|--------------------------------------------------|-----------------------------------------------|---------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| LD50 (Lethal Dose,<br>50%)                       | Not available in the reviewed literature.     | -       | -                                                                                                                                                 |
| NOAEL (No-<br>Observed-Adverse-<br>Effect Level) | Could not be identified in long-term studies. | Rat     | Due to the genotoxic and carcinogenic nature of Desoxycarbadox, a threshold below which no adverse effects are expected could not be established. |

# **Experimental Protocols**Long-Term Carcinogenicity Study in Rats

A key long-term study was conducted to evaluate the tumorigenic potential of **Desoxycarbadox**.

- Test System: Charles River C-D rats, 5 weeks of age at the start of the study.
- Group Allocation: 400 rats were divided into four groups of 50 animals per sex per dose level.
- Administration: Desoxycarbadox was administered continuously in the diet at target doses
  of 0, 5, 10, and 25 mg/kg body weight per day.
- Duration: The study was conducted over a major portion of the rats' lifespan.
- Parameters Monitored: Body weight was recorded weekly. Food consumption was monitored
  weekly for the first three months and monthly thereafter to adjust treatment levels. Clinical
  chemistry and hematology were evaluated at specified intervals.



- Pathology: All animals underwent a gross necropsy at the end of the study. Selected organs
  were weighed, and histopathological examination was performed on all grossly abnormal
  tissues and a standard set of tissues.
- Key Findings: The study concluded that **Desoxycarbadox** is a potent hepatocarcinogen in rats, with dose-related increases in other tumors as well.

#### **Genotoxicity Assays**

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of **Desoxycarbadox**. The available literature indicates the following assays were performed, though detailed protocols for each are not fully provided in the source documents:

- Ames Test: A bacterial reverse mutation assay using Salmonella typhimurium strain TA1535 was conducted to evaluate gene mutations.
- In Vitro Chromosomal Aberration Test: Human lymphocytes were exposed to Desoxycarbadox to assess for structural chromosome damage.
- Cell Transformation Assay: The potential of **Desoxycarbadox** to induce neoplastic transformation in mouse cells was evaluated.
- In Vivo Chromosomal Aberration Test: The induction of chromosomal damage in the bone marrow of rats treated with Desoxycarbadox was assessed.
- Reverse Mutation with Metabolic Activation: A reverse mutation assay with S. typhimurium
  was also conducted in the presence of a rat liver S9 fraction to assess the genotoxicity of
  metabolites.

### Signaling Pathways and Mechanism of Toxicity

The genotoxicity of **Desoxycarbadox** and other quinoxaline-1,4-dioxide compounds is believed to be mediated through a process of bioreductive activation. This process leads to the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.

#### **Proposed Mechanism of Action**

The proposed signaling pathway for **Desoxycarbadox**-induced genotoxicity is as follows:



- Bioreductive Activation: In the cellular environment, particularly under hypoxic conditions,
   Desoxycarbadox can undergo enzymatic reduction. This process is catalyzed by various reductases.
- Generation of Reactive Oxygen Species (ROS): The reduction of the N-oxide groups on the
  quinoxaline ring leads to the formation of unstable radical intermediates. These
  intermediates can then react with molecular oxygen to produce ROS, such as superoxide
  anions and hydroxyl radicals.
- Oxidative Stress and DNA Damage: The generated ROS can induce oxidative stress within the cell, leading to damage to cellular macromolecules, most critically DNA. This can result in the formation of DNA adducts, single- and double-strand breaks, and oxidative damage to DNA bases (e.g., 8-hydroxydeoxyguanosine).
- Genotoxicity and Carcinogenicity: The resulting DNA damage, if not properly repaired by the cell's DNA repair mechanisms, can lead to mutations, chromosomal aberrations, and genomic instability, ultimately contributing to the initiation of carcinogenesis.

#### **Visualizations**



Click to download full resolution via product page

Caption: Proposed metabolic activation and genotoxicity pathway of **Desoxycarbadox**.





Click to download full resolution via product page

Caption: Workflow for the long-term rat carcinogenicity study of **Desoxycarbadox**.

#### Conclusion

The available evidence strongly indicates that **Desoxycarbadox** is a genotoxic carcinogen. Its carcinogenicity has been demonstrated in a long-term rodent study, showing a clear doseresponse relationship for the induction of hepatic and other tumors. The primary mechanism of



its toxicity is believed to involve bioreductive activation leading to oxidative DNA damage. Due to its carcinogenic potential, a safe level of exposure (NOAEL) has not been established. This toxicological profile underscores the regulatory concerns regarding residues of carbadox and its metabolites in food products of animal origin. Further research into the specific molecular pathways and DNA repair mechanisms affected by **Desoxycarbadox** could provide a more indepth understanding of its carcinogenic activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel N-oxides as bioreductive drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Desoxycarbadox: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144582#toxicological-profile-of-desoxycarbadox]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com